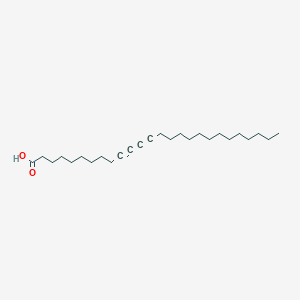
Hexacosa-10,12-diynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosa-10,12-diynoic acid is a long-chain fatty acid with a unique structure characterized by the presence of two triple bonds at the 10th and 12th carbon positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexacosa-10,12-diynoic acid can be synthesized through a series of chemical reactions involving the coupling of alkyne precursors. One common method involves the Cadiot-Chodkiewicz coupling reaction, which uses copper(I) iodide as a catalyst and amines as solvents . The reaction conditions typically include inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Hexacosa-10,12-diynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the triple bonds into single bonds, yielding saturated fatty acids.
Substitution: The triple bonds can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve specific catalysts, solvents, and temperature controls to achieve the desired transformations.
Major Products
The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Hexacosa-10,12-diynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Its unique structure makes it a valuable tool for studying lipid metabolism and membrane dynamics.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of hexacosa-10,12-diynoic acid involves its interaction with various molecular targets and pathways. The presence of triple bonds allows it to participate in unique chemical reactions, influencing biological processes such as enzyme activity and signal transduction. Its effects are mediated through the formation of reactive intermediates and the modulation of lipid bilayers in cellular membranes .
Comparison with Similar Compounds
Hexacosa-10,12-diynoic acid can be compared with other diacetylenic fatty acids such as tricosa-10,12-diynoic acid and pentacosa-10,12-diynoic acid. These compounds share similar structural features but differ in chain length and specific chemical properties.
List of Similar Compounds
- Tricosa-10,12-diynoic acid
- Pentacosa-10,12-diynoic acid
- Crepenynic acid
- Stearolic acid
Properties
CAS No. |
73510-21-1 |
|---|---|
Molecular Formula |
C26H44O2 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
hexacosa-10,12-diynoic acid |
InChI |
InChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-13,18-25H2,1H3,(H,27,28) |
InChI Key |
KIZOLVVQXZJIDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)

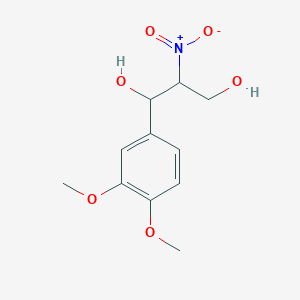
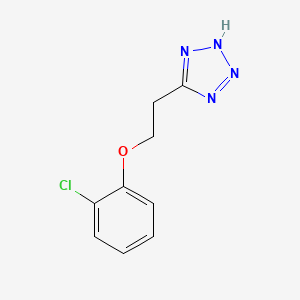
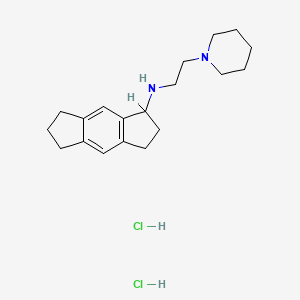

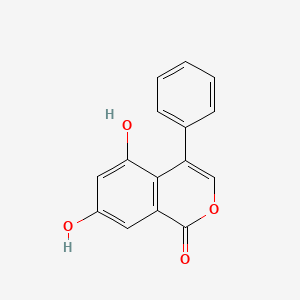

![N-(4'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14445453.png)


![7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14445467.png)
![1-[3-(Benzyloxy)phenyl]azetidin-2-one](/img/structure/B14445473.png)
